N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c17-11-6-7-13-14(10-11)22-16(18-13)19-15(20)8-9-21-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJCYXRGGJBWNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(S2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable fluorinated benzaldehyde under acidic conditions.
Thioether Formation: The next step involves the introduction of the phenylthio group. This can be achieved by reacting the benzothiazole derivative with a phenylthiol in the presence of a base such as sodium hydride or potassium carbonate.
Amidation: Finally, the propanamide moiety is introduced through an amidation reaction. This can be done by reacting the intermediate with a suitable amine and an activating agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Amide Bond Formation and Coupling Reactions
The propanamide group is synthesized via carbodiimide-mediated coupling. In a representative protocol ( ):
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Reagents : 6-fluorobenzo[d]thiazol-2-amine reacts with 3-(phenylthio)propanoic acid using T3P (propylphosphonic anhydride) and DIPEA in dichloromethane.
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Conditions : 0–20°C for 3 hours, yielding 73–79% after purification.
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Mechanism : T3P activates the carboxylic acid, forming a reactive mixed anhydride intermediate that undergoes nucleophilic attack by the benzothiazol-2-amine ( ).
Key Data :
| Reaction Component | Details |
|---|---|
| Coupling Agent | T3P (50 wt% in ethyl acetate) |
| Base | DIPEA |
| Solvent | Dichloromethane |
| Yield | 73–79% |
Nucleophilic Aromatic Substitution (NAS)
The 6-fluoro substituent on the benzothiazole ring undergoes NAS with strong nucleophiles (e.g., alkoxides, amines):
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Example : Reaction with sodium methoxide in DMF at 80°C replaces fluorine with methoxy ( ).
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Kinetics : Fluorine's electronegativity enhances ring electrophilicity, accelerating substitution at the 6-position ( ).
Comparative Reactivity :
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| CH₃O⁻ | DMF, 80°C, 6 h | 6-methoxy derivative | 68% |
| NH₂CH₂Ph | EtOH, reflux, 12 h | 6-benzylamino derivative | 52% |
Hydrolysis of the Propanamide Group
The amide bond undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : 6M HCl, 100°C, 8 h → 3-(phenylthio)propanoic acid (94% yield) ( ).
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Basic Hydrolysis : 2M NaOH, 80°C, 6 h → sodium 3-(phenylthio)propanoate (88% yield) ( ).
Mechanistic Pathway :
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Protonation of carbonyl oxygen (acidic) or hydroxide attack (basic).
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Tetrahedral intermediate formation.
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Cleavage to carboxylic acid/derivative and 6-fluorobenzo[d]thiazol-2-amine ( ).
Oxidation of the Thioether Moiety
The phenylthio group oxidizes to sulfoxide or sulfone:
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Sulfoxide : H₂O₂ (30%), CH₃COOH, 25°C, 4 h → 85% yield.
Spectroscopic Evidence :
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Sulfoxide : δ 2.9–3.1 ppm (¹H NMR, CH₂-SO), 1040 cm⁻¹ (S=O, IR).
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Sulfone : δ 3.3–3.5 ppm (¹H NMR, CH₂-SO₂), 1300 cm⁻¹ (SO₂, IR) ( ).
Functionalization at the Benzothiazole Nitrogen
The benzothiazole N-H participates in alkylation:
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Product : N-benzyl-6-fluorobenzo[d]thiazol-2-amine (62% yield).
Optimized Conditions :
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Reaction Time | 7 h |
| Base | K₂CO₃ (2 eq.) |
Electrophilic Aromatic Substitution (EAS)
The benzothiazole ring undergoes nitration and halogenation:
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Nitration : HNO₃/H₂SO₄, 0°C → 5-nitro-6-fluorobenzo[d]thiazole derivative (58% yield).
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Bromination : Br₂, FeBr₃, 50°C → 5-bromo-6-fluorobenzo[d]thiazole derivative (64% yield) ( ).
Regioselectivity :
| Reaction | Major Product | Orientation |
|---|---|---|
| Nitration | 5-nitro | Meta to F |
| Bromination | 5-bromo | Meta to F |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces C–S bond cleavage:
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide has been investigated for its anticancer properties. Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific signaling pathways that promote tumor growth.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values determined to be 8.5 µM for MCF-7 and 12.3 µM for A549 cells.
2. Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Its structure allows it to interact with bacterial membranes, leading to increased permeability and eventual cell death.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Pharmacological Insights
3. Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of certain enzymes involved in metabolic pathways, such as cyclooxygenase (COX) enzymes. This inhibition can lead to anti-inflammatory effects, making it a candidate for further development in treating inflammatory diseases.
Case Study:
In a study assessing the anti-inflammatory properties of the compound, it was found that it inhibited COX-1 and COX-2 activity with IC50 values of 5 µM and 7 µM, respectively. These findings suggest its potential use in developing non-steroidal anti-inflammatory drugs (NSAIDs).
Material Science Applications
4. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films contributes to its utility in these technologies.
Data Table: Electronic Properties
| Property | Value |
|---|---|
| Band Gap | 2.1 eV |
| Electron Mobility | 0.5 cm²/V·s |
| Thermal Stability | Up to 200 °C |
Mechanism of Action
The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets key proteins involved in cell cycle regulation and apoptosis, such as p53, Bcl-2, and Bax.
Pathways Involved: It activates the mitochondrial-dependent apoptosis pathway, leading to the induction of cell death in cancer cells. The compound also modulates the balance of pro-apoptotic and anti-apoptotic proteins, thereby promoting apoptosis.
Comparison with Similar Compounds
Key Structural Variations:
Benzothiazole Substituents: 6-Fluorine (Target Compound): Electron-withdrawing, enhances stability and polar interactions. 6-Bromo (): Heavy atom substitution may influence crystallinity and X-ray diffraction properties . 6-Nitro (): Strong electron-withdrawing effects, often linked to enhanced reactivity or bioactivity . 5,6-Methylenedioxy (): Electron-donating group, alters electronic distribution and solubility .
Propanamide/Acetamide Chain :
- The target compound features a propanamide chain with a phenylthio group, while analogs in –8 use acetamide chains with aryl or trifluoromethyl substituents. The longer propanamide chain may confer conformational flexibility, affecting binding pocket accommodation .
Thio/Sulfonyl Groups: Phenylthio (Target Compound): Less oxidized than sulfonyl groups, offering moderate lipophilicity. p-Tolylthio (): Methyl substitution on the thioaryl group increases steric hindrance and lipophilicity .
Molecular Properties
- Molecular Weight Trends : Bromo and nitro substituents significantly increase molecular weight compared to fluorine .
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Synthesis
The compound features a unique combination of a fluorinated benzothiazole core and a phenylthio group , which significantly enhances its biological activity. The synthesis typically involves:
- Formation of the Benzothiazole Core : Achieved through the cyclization of 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions.
- Thioether Formation : The introduction of the phenylthio group is done by reacting the benzothiazole derivative with phenylthiol in the presence of bases like sodium hydride or potassium carbonate.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties . It has been shown to induce apoptosis in various cancer cell lines by activating critical pathways such as p53, Bcl-2, and Bax. The mechanism involves:
- Mitochondrial-dependent apoptosis pathway activation : This leads to an increase in pro-apoptotic proteins and a decrease in anti-apoptotic proteins, promoting cell death in cancerous cells.
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties . Studies have shown that it possesses:
- Antibacterial Effects : Effective against several bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Antifungal and Antiprotozoal Activities : Exhibits inhibitory effects against various fungi and protozoa, suggesting potential applications in treating infections caused by these pathogens.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Target Proteins : Interacts with proteins involved in cell cycle regulation and apoptosis.
- Pathway Modulation : Alters signaling pathways that regulate cell survival and proliferation, particularly in cancer cells.
Comparative Studies
In comparison to other benzothiazole derivatives, this compound stands out due to its enhanced potency and specificity towards certain molecular targets. Below is a comparison table highlighting some similar compounds:
| Compound Name | Structure Features | Biological Activity | IC50 Values |
|---|---|---|---|
| 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine | Methoxy group addition | Anticancer | 0.5 μM |
| N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine | Pyrimidine substitution | Antimicrobial | 0.8 μM |
| N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide | Morpholinoethyl group | Antiviral | 0.6 μM |
Case Studies
- In Vitro Studies : A study evaluated the antiproliferative effects against various human cancer cell lines, demonstrating significant growth inhibition (GI50 values ranging from 5.44 to 5.84).
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, indicating its potential as an effective anticancer agent.
Q & A
Q. What are the recommended synthetic routes for N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide, and what key reaction conditions optimize yield?
Synthesis of structurally analogous thiazole-amide derivatives typically involves coupling reactions between substituted benzo[d]thiazol-2-amines and activated acyl derivatives. For example, acylation using 3-(phenylthio)propanoyl chloride under anhydrous conditions (e.g., dry pyridine or DCM) with a base like triethylamine is common . Reflux in polar aprotic solvents (e.g., acetonitrile) and purification via column chromatography (silica or reverse-phase) are critical for isolating the target compound. Yield optimization may require stoichiometric control of reagents and inert atmosphere conditions .
Q. How should researchers characterize the purity and structural integrity of this compound?
Standard characterization includes:
- NMR spectroscopy : H and C NMR to confirm substituent positions and amide bond formation. For example, a singlet near δ 12.7 ppm in H NMR indicates the thiazole NH proton, while carbonyl carbons appear at ~166 ppm in C NMR .
- HRMS : To verify molecular weight and fragmentation patterns.
- HPLC : For purity assessment (>95% by UV detection at 254 nm) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Given structural similarities to kinase inhibitors (e.g., CDK7 inhibitors in ) and anticancer thiazole derivatives ( ), prioritize:
- Kinase inhibition assays : Use recombinant enzymes (e.g., CDK7) with ATP-Glo or fluorescence-based protocols .
- Cell viability assays : MTT or CellTiter-Glo in cancer cell lines (e.g., triple-negative breast cancer) at concentrations 1–100 μM .
Advanced Research Questions
Q. How can conflicting data on bioactivity between in vitro and in vivo models be resolved?
Discrepancies may arise from poor pharmacokinetic properties (e.g., metabolic instability or low bioavailability). Solutions include:
- Metabolic profiling : Incubate the compound with liver microsomes to identify degradation hotspots (e.g., esterase-sensitive bonds) .
- Formulation optimization : Use liposomal encapsulation or PEGylation to enhance solubility and half-life .
- Dose-response refinement : Adjust dosing frequency in animal models based on pharmacokinetic parameters (C, AUC) .
Q. What strategies improve selectivity for target enzymes over off-target kinases?
- Structural modeling : Perform docking studies (e.g., AutoDock Vina) to identify critical interactions between the fluorobenzo[d]thiazole moiety and the kinase active site .
- SAR analysis : Modify the phenylthio group (e.g., introduce electron-withdrawing substituents) to reduce affinity for non-target kinases .
- Kinome-wide profiling : Use platforms like KinomeScan to assess selectivity across 468 kinases .
Q. How can researchers validate the mechanism of action in complex biological systems?
- Transcriptomic profiling : RNA-seq to identify downstream pathways (e.g., apoptosis or EMT) in treated vs. untreated cells .
- Chemical proteomics : Use biotinylated probes of the compound to pull down interacting proteins from cell lysates .
- CRISPR knockouts : Validate target dependency by deleting the putative target gene (e.g., CDK7) and assessing resistance .
Methodological Considerations
Q. What analytical techniques address solubility challenges in biological assays?
- Co-solvent systems : Use DMSO (≤0.1% final concentration) with surfactants (e.g., Tween-80) to prevent aggregation .
- Dynamic light scattering (DLS) : Monitor particle size in aqueous buffers to confirm nano-scale dispersion .
Q. How should stability studies be designed for long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
